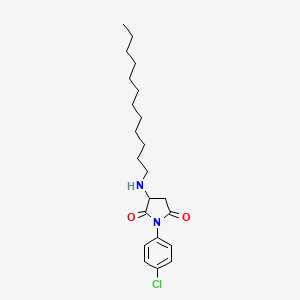
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including agriculture, medicine, and materials science. The presence of a chlorophenyl group and a dodecylamino group in its structure imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The general synthetic route can be summarized as follows:
Substitution Reaction: The starting material, 4-chlorobenzaldehyde, undergoes a substitution reaction with dodecylamine to form an intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with a suitable acylating agent to introduce the pyrrolidine-2,5-dione moiety.
Cyclization Reaction: The acylated intermediate undergoes cyclization to form the pyrrolidine ring.
Acidification Reaction: Finally, the product is purified and isolated through acidification and recrystallization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with enhanced properties.
Biology: Research has shown that pyrrolidine-2,5-dione derivatives exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential use in developing new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Studies are ongoing to explore its efficacy and safety in treating various diseases.
Industry: In the agricultural sector, the compound has shown promise as a herbicidal agent, providing an environmentally friendly alternative to traditional herbicides.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:
Inhibit Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induce Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-(4-Methylphenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: Contains a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(4-Nitrophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: The presence of a nitro group can significantly alter the compound’s electronic properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H33ClN2O2 |
|---|---|
Molecular Weight |
393.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H33ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3 |
InChI Key |
PFWZAJQVLQPZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















